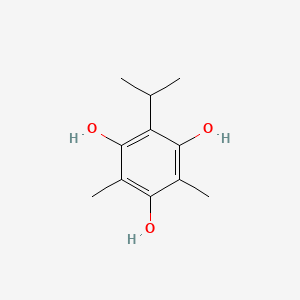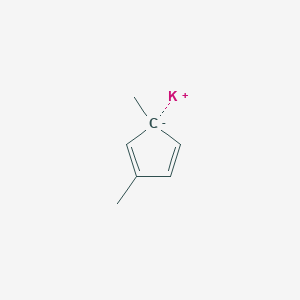![molecular formula C12H20Ge B14331428 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene CAS No. 105191-70-6](/img/structure/B14331428.png)
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is an organogermanium compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in organometallic chemistry and materials science. The presence of germanium in its structure imparts unique properties that differentiate it from other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene typically involves the reaction of germanium tetrachloride with 2,3-dimethyl-1,3-butadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The spiro structure allows for substitution reactions, particularly at the germanium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and other germanium oxides.
Reduction: Germanium hydrides.
Substitution: Various substituted germanium compounds depending on the reagents used.
Scientific Research Applications
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Materials Science: Investigated for its potential in creating novel materials with unique electronic properties.
Biology and Medicine: Studied for its potential biological activity and as a component in drug design.
Mechanism of Action
The mechanism of action of 2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene involves its interaction with various molecular targets. The germanium center can form bonds with other elements, facilitating various chemical reactions. The spiro structure allows for unique interactions with biological molecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene: Similar structure but with fewer methyl groups.
2,3,7,8-Tetramethyl-5-silaspiro[4.4]nona-2,7-diene: Silicon analog with similar properties but different reactivity.
Uniqueness
2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene is unique due to the presence of germanium, which imparts distinct electronic properties and reactivity compared to its silicon analogs. The tetramethyl substitution also enhances its stability and reactivity in various chemical reactions.
Properties
CAS No. |
105191-70-6 |
|---|---|
Molecular Formula |
C12H20Ge |
Molecular Weight |
236.92 g/mol |
IUPAC Name |
2,3,7,8-tetramethyl-5-germaspiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C12H20Ge/c1-9-5-13(6-10(9)2)7-11(3)12(4)8-13/h5-8H2,1-4H3 |
InChI Key |
FZQIBEHCFAQKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge]2(C1)CC(=C(C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



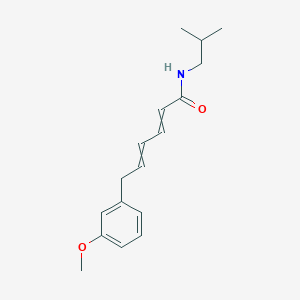
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
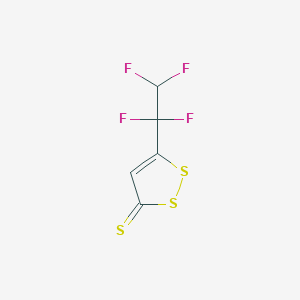
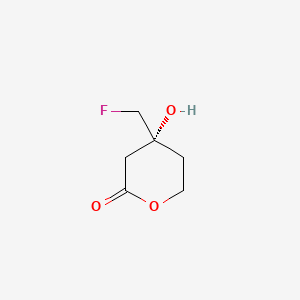
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
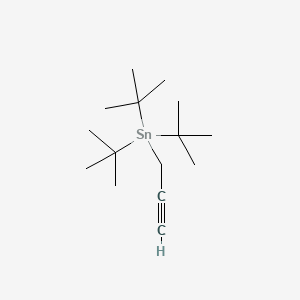
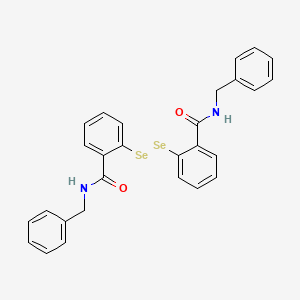
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
